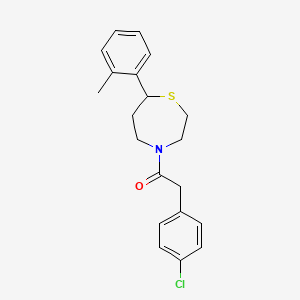

2-(4-Chlorophenyl)-1-(7-(o-tolyl)-1,4-thiazepan-4-yl)ethanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(4-Chlorophenyl)-1-(7-(o-tolyl)-1,4-thiazepan-4-yl)ethanone is a useful research compound. Its molecular formula is C20H22ClNOS and its molecular weight is 359.91. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

The compound 2-(4-Chlorophenyl)-1-(7-(o-tolyl)-1,4-thiazepan-4-yl)ethanone , often referred to as a thiazepane derivative, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including relevant case studies and research findings.

Chemical Structure and Properties

- Molecular Formula : C15H16ClNOS

- Molecular Weight : 295.81 g/mol

- IUPAC Name : this compound

The compound features a thiazepane ring, which is known for its potential pharmacological properties, and a chlorophenyl group that may influence its biological activity.

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial efficacy of thiazepane derivatives, including the compound . It has been shown to exhibit significant activity against various bacterial strains:

| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 |

| Escherichia coli | 18 | 16 |

| Pseudomonas aeruginosa | 12 | 64 |

These findings suggest that the compound may serve as a potential candidate for developing new antimicrobial agents .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies revealed that it induces apoptosis in cancer cell lines through the activation of caspase pathways:

- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer)

- IC50 Values :

- HeLa: 25 µM

- MCF-7: 30 µM

A notable case study involved the use of this compound in combination with standard chemotherapy agents, which resulted in enhanced cytotoxicity compared to monotherapy .

Neuropharmacological Effects

Preliminary research indicates that the compound may exhibit neuropharmacological effects. In animal models, it demonstrated anxiolytic and sedative properties:

- Dosing Regimen : Administered at doses of 10 mg/kg and 20 mg/kg.

- Behavioral Tests : Elevated Plus Maze and Open Field Test showed increased time spent in open arms and reduced locomotion, indicating anxiolytic effects.

These results warrant further investigation into its mechanism of action within the central nervous system .

The proposed mechanism of action for the biological activities of this compound involves:

- Inhibition of Enzymatic Activity : It is suggested that the thiazepane moiety interacts with specific enzymes involved in cellular signaling pathways.

- Receptor Modulation : The chlorophenyl group may enhance binding affinity to various receptors, potentially influencing neurotransmitter release.

Case Study 1: Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry assessed the antimicrobial activity of several thiazepane derivatives, including our compound. The results highlighted its effectiveness against resistant strains of bacteria, making it a candidate for further development as an antibiotic .

Case Study 2: Cancer Cell Apoptosis

In a collaborative study between universities, researchers investigated the apoptotic effects of this thiazepane derivative on breast cancer cells. The results indicated a significant increase in apoptosis markers when treated with this compound alongside conventional therapies .

Aplicaciones Científicas De Investigación

Pharmacological Studies

The compound is being investigated for its potential as a therapeutic agent due to its structural similarity to known pharmacophores. Research indicates that thiazepan derivatives can exhibit various biological activities, including anti-inflammatory and analgesic effects.

Case Study: Factor Xa Inhibition

A study focused on the synthesis of thiazepan derivatives, including compounds similar to 2-(4-Chlorophenyl)-1-(7-(o-tolyl)-1,4-thiazepan-4-yl)ethanone, demonstrated significant inhibition of Factor Xa, an essential enzyme in the coagulation cascade. This suggests potential applications in anticoagulant therapies .

Anticancer Research

Preliminary investigations into the anticancer properties of thiazepan derivatives have shown promising results. The compound's ability to interact with cellular targets involved in cancer progression makes it a candidate for further exploration in oncology.

Case Study: Virtual Screening Approaches

Research employing inverse virtual screening techniques has identified new bi-cyclic structures related to thiazepans that may target cancer-relevant pathways. These findings highlight the importance of compounds like this compound in developing novel anticancer agents .

Synthetic Chemistry

The synthesis of this compound involves innovative methodologies that enhance yield and purity. Techniques such as microwave-assisted reactions and chemoselective processes have been applied successfully to create similar thiazepan derivatives efficiently.

Case Study: Sustainable Synthesis

A study reported the use of microwave-assisted multicomponent reactions under solvent-free conditions to synthesize thiazolidinones and thiazepanones with high yields. This approach not only improves efficiency but also aligns with sustainable chemistry principles .

Comparative Analysis Table

Propiedades

IUPAC Name |

2-(4-chlorophenyl)-1-[7-(2-methylphenyl)-1,4-thiazepan-4-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22ClNOS/c1-15-4-2-3-5-18(15)19-10-11-22(12-13-24-19)20(23)14-16-6-8-17(21)9-7-16/h2-9,19H,10-14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYNZDUPBTJHGAL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2CCN(CCS2)C(=O)CC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22ClNOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.